molecular formula C9H14ClN3O2S B1431010 Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride CAS No. 1396680-55-9

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Cat. No. B1431010
CAS RN: 1396680-55-9
M. Wt: 263.75 g/mol
InChI Key: BGZOXUITJAIKBP-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a synthetic compound. It has a molecular formula of C9H14ClN3O2S and an average mass of 263.744 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H14ClN3O2S and an average mass of 263.744 Da . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Comprehensive Analysis of Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate Hydrochloride Applications

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a synthetic compound that belongs to the class of thiazolo-pyridine derivatives. Its unique structure has made it a subject of interest in various scientific research fields. Below is a detailed analysis of its applications across different scientific domains.

Pharmaceutical Research: This compound is utilized in the development of new pharmaceuticals due to its potential biological activity. It serves as a precursor in synthesizing N-(2-acetylamino benzyl or 2-acetylamino heterocyclic methyl) thiazole-2-carboxamide derivatives, which are explored for their antithrombotic properties .

Factor Xa Inhibitor Synthesis: It is also used as a reagent in the synthesis of diacylamide derivatives, which act as Factor Xa inhibitors. These inhibitors are crucial in developing anticoagulant drugs that prevent blood clots without causing bleeding complications .

Organic Synthesis: In organic chemistry, this compound is a valuable intermediate for constructing complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can lead to the discovery of novel compounds with unique properties .

Life Sciences Research: The compound finds applications in life sciences research, particularly in studying cellular processes and pathways that may be influenced by thiazolo-pyridine derivatives. This can help in understanding the role of these compounds in biological systems .

Material Science: Researchers in material science may explore this compound for creating new materials with specific electronic or photonic properties due to its unique molecular structure .

Environmental Science: In environmental science, this compound could be used for developing sensors or assays for detecting environmental pollutants. Its chemical reactivity might allow it to interact with various contaminants, leading to potential applications in environmental monitoring .

Chemical Biology: In chemical biology, the compound is used to probe specific biological mechanisms. By modifying the compound, researchers can study how changes in molecular structure affect biological activity and interactions .

Analytical Chemistry: Finally, in analytical chemistry, this compound could be employed as a standard or reagent in chromatography and spectrometry techniques to quantify or identify other substances due to its well-defined structure and properties .

properties

IUPAC Name

ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZOXUITJAIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

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